N-(4-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide
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Overview
Description
N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide is an organic compound that belongs to the class of amides This compound features a benzyl group substituted with a chlorine atom and a dimethylphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide typically involves the reaction of 4-chlorobenzylamine with 3,4-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or primary amines in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)urea: Similar structure but with a urea backbone instead of ethanediamide.
N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)acetamide: Contains an acetamide group instead of ethanediamide.
N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)propionamide: Features a propionamide group.
Uniqueness
N-(4-chlorobenzyl)-N’-(3,4-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its ethanediamide backbone may offer different reactivity and interaction profiles compared to similar compounds with urea, acetamide, or propionamide backbones.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-3-8-15(9-12(11)2)20-17(22)16(21)19-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAPFMRZSCKBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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